tripotassium;methyl(trioxido)silane

Descripción general

Descripción

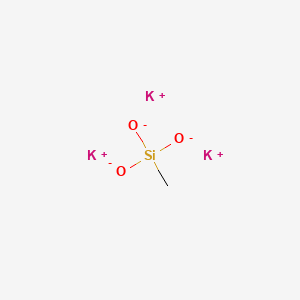

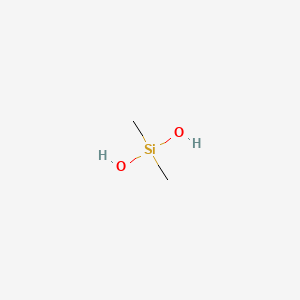

Tripotassium;methyl(trioxido)silane, also known as tripotassium methylsilanetriolate, is a chemical compound with the molecular formula CH₃K₃O₃Si. It is a derivative of silanetriol and is characterized by the presence of three potassium ions and a methyl group attached to the silicon atom. This compound is used in various industrial and scientific applications due to its unique chemical properties .

Mecanismo De Acción

Target of Action

Potassium methylsilanetriolate primarily targets surfaces such as glass, metals, and masonry. Its silanol groups (Si-OH) allow it to bond effectively to these surfaces, enhancing properties like water repellency and durability .

Mode of Action

The compound interacts with its targets through the formation of strong chemical bonds between the silanol groups and the hydroxyl groups present on the surface of materials. This interaction results in the modification of the surface properties, making them more hydrophobic and resistant to environmental degradation .

Biochemical Pathways

These agents form a siloxane network on the surface, which can further react with other silanol groups, creating a stable and durable coating .

Pharmacokinetics

If ingested or exposed to biological tissues, it would likely undergo hydrolysis, forming silanetriol and potassium ions, which are then excreted .

Result of Action

The molecular effect of potassium methylsilanetriolate’s action is the formation of a hydrophobic layer on treated surfaces. This layer prevents water penetration and enhances the material’s resistance to environmental factors such as UV radiation and chemical exposure. On a cellular level, if exposure occurs, it can cause irritation or corrosion due to its alkaline nature .

Action Environment

Environmental factors such as pH, temperature, and humidity can influence the efficacy and stability of potassium methylsilanetriolate. It is most stable in an aqueous solution and under neutral to slightly alkaline conditions. High temperatures and extreme pH levels can lead to the degradation of the compound, reducing its effectiveness .

Potassium methylsilanetriolate is a versatile compound with significant applications in surface treatment and protection. Its ability to form strong bonds with various materials makes it invaluable in enhancing the durability and longevity of treated surfaces.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Potassium methylsilanetriolate are not fully understood due to limited research. It is known that it plays a role in various biochemical reactions. For instance, it is used as an intermediate in the production of other chemicals in an industrial setting under highly controlled conditions

Cellular Effects

It is used to modify the surface of a wide range of materials in non-metal surface treatment . In coatings and paints, Potassium methylsilanetriolate is combined with water glass (potassium silicate), minerals, and other fillers

Temporal Effects in Laboratory Settings

It is known that the substance is consumed in use and it is expected that no residual unreacted material will be present in the final treated articles

Metabolic Pathways

It is known that it is used as an intermediate in the production of other chemicals

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tripotassium;methyl(trioxido)silane can be synthesized through the reaction of methylsilanetriol with potassium hydroxide. The reaction typically takes place in an aqueous medium, where methylsilanetriol is dissolved and then reacted with an excess of potassium hydroxide to form the tripotassium salt. The reaction can be represented as follows:

CH3Si(OH)3+3KOH→CH3Si(O−K+)3+3H2O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as crystallization and filtration to remove impurities and obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions

Tripotassium;methyl(trioxido)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and siloxanes.

Reduction: It can be reduced to form silanes.

Substitution: The potassium ions can be substituted with other cations in exchange reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reactions with other metal salts can lead to the exchange of potassium ions.

Major Products

Oxidation: Silanols and siloxanes.

Reduction: Silanes.

Substitution: Various metal silanates depending on the substituting cation.

Aplicaciones Científicas De Investigación

Tripotassium;methyl(trioxido)silane has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various chemical reactions.

Biology: Employed in the modification of biomolecules and as a component in bio-compatible materials.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates

Comparación Con Compuestos Similares

Similar Compounds

- Silanetriol,1-methyl-,potassium salt (1:3)

- Tripotassium methylsilanetriolate

- Methylsilanetriol tripotassium salt

Uniqueness

Tripotassium;methyl(trioxido)silane is unique due to its high reactivity and ability to form stable bonds with various substrates. Compared to other similar compounds, it offers enhanced solubility and reactivity, making it a preferred choice in many industrial and research applications .

Propiedades

IUPAC Name |

tripotassium;methyl(trioxido)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3O3Si.3K/c1-5(2,3)4;;;/h1H3;;;/q-3;3*+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEHYLMDLZKQTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]([O-])([O-])[O-].[K+].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3K3O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20890900 | |

| Record name | Silanetriol, 1-methyl-, potassium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65351-55-5, 31795-24-1 | |

| Record name | Tripotassium methylsilanetriolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065351555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanetriol, 1-methyl-, potassium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanetriol, 1-methyl-, potassium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium methylsilanetriolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tripotassium methylsilanetriolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPOTASSIUM METHYLSILANETRIOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK6ZR3TFP8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B3423685.png)

![[1,1'-Biphenyl]-2,3'-diol](/img/structure/B3423773.png)